REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[C:13]([O:14][CH3:15])=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([N+:16]([O-])=O)[CH:5]=1)[CH3:2].[Cl-].[NH4+].O>[Fe].CO>[NH2:16][C:6]1[CH:5]=[C:4]([O:3][CH2:1][CH3:2])[C:13]([O:14][CH3:15])=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
24.11 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC(=C(C(=O)OC)C=C1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
25.28 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
135 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
15.81 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under N2
|
Type
|
CUSTOM
|
Details
|
Removed
|
Type
|
TEMPERATURE
|
Details
|
heat at 6.5 hours
|
Duration
|
6.5 h
|
Type
|
ADDITION
|
Details
|
added ethyl acetate and saturated sodium bicarbonate
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CUSTOM
|
Details
|
separated layers
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Washed organic layer with saturated sodium bicarbonate, dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=C(C(=C1)OCC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.594 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |